SUVN-911 HCl
CAS No.: 1975171-03-9
Cat. No.: VC0544262
Molecular Formula: C11H14Cl2N2O
Molecular Weight: 261.146
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1975171-03-9 |
|---|---|
| Molecular Formula | C11H14Cl2N2O |
| Molecular Weight | 261.146 |
| IUPAC Name | (1R,3S,5R)-3-(((6-chloropyridin-3-yl)oxy)methyl)-2-azabicyclo[3.1.0]hexane hydrochloride |
| Standard InChI | InChI=1S/C11H13ClN2O.ClH/c12-11-2-1-9(5-13-11)15-6-8-3-7-4-10(7)14-8;/h1-2,5,7-8,10,14H,3-4,6H2;1H/t7-,8-,10+;/m0./s1 |
| Standard InChI Key | VZIQKVIAFWXNFL-ANYFZDTESA-N |
| SMILES | ClC1=CC=C(OC[C@H]2N[C@]3([H])C[C@]3([H])C2)C=N1.[H]Cl |
| Appearance | Solid powder |
Introduction
Chemical and Pharmacological Profile
SUVN-911 HCl is chemically defined as 3-(6-chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride, with a molecular weight of 272.11 g/mol . Its structural design optimizes receptor selectivity and pharmacokinetic properties, including oral bioavailability and brain penetration.
Key Pharmacological Parameters
| Parameter | Value | Source |
|---|---|---|
| Binding affinity (Ki) | 31.1 nM (α4β2) | |
| Selectivity (α3β4 vs. α4β2) | ~130-fold | |
| Brain-to-plasma ratio | ~2.0 | |
| Log P (octanol-water) | 1.9 | |
| pKa | 8.9 |
The compound exhibits negligible binding to over 70 off-target sites, including ion channels, enzymes, and other GPCRs, at concentrations up to 10 µM .
Preclinical Efficacy and Mechanism of Action
SUVN-911 demonstrates robust antidepressant-like effects in rodent models, distinct from traditional monoamine reuptake inhibitors.
Neurochemical Modulation
SUVN-911 increases cortical serotonin levels in preclinical models, potentially contributing to its antidepressant activity . Additionally, its antagonism of α4β2 nAChRs may modulate glutamatergic signaling, a pathway implicated in rapid-acting antidepressants like ketamine.
ADME and Pharmacokinetic Properties
SUVN-911’s absorption, distribution, metabolism, and excretion (ADME) profile supports its development as an oral antidepressant.
ADME Characteristics
The compound’s brain penetration (brain-to-plasma ratio ~2.0) ensures therapeutic concentrations at the target site, while its stability in plasma and lack of drug-drug interactions reduce safety concerns .
Clinical Development
SUVN-911 has advanced to Phase 2 clinical trials, with Phase 1 data demonstrating safety and tolerability.
Phase 1 Trial Outcomes
-
Design: Single/multiple ascending doses in healthy volunteers (NCT03155503, NCT03551288).
-
Key Findings:
Phase 2 Proof-of-Concept Trial
A multicenter, randomized, open-label study (NCT06126497) is evaluating three dosing regimens in 36 MDD patients:
| Regimen | Dose (mg) | Frequency |
|---|---|---|
| Group 1 | 45 | Once daily |
| Group 2 | 30 | Twice daily |
| Group 3 | 45 | Twice daily |
Primary Endpoint: Safety and tolerability.
Secondary Endpoint: Change in Montgomery-Asberg Depression Rating Scale (MADRS) score at Week 2 .
Comparative Advantages Over Existing Therapies
SUVN-911 addresses key limitations of current MDD treatments:
| Feature | SUVN-911 | Traditional Antidepressants |
|---|---|---|
| Onset of action | Rapid (days) | Slow (weeks/months) |
| Cognitive effects | Procognitive | Variable/cognitive impairment |
| Sexual dysfunction | None reported | Frequent |
| Mechanism | α4β2 nAChR antagonism | Monoamine reuptake inhibition |
Future Directions
Topline Phase 2 data are anticipated by October 2024, with potential expansion into other neuropsychiatric disorders (e.g., cognitive impairment) pending results .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume